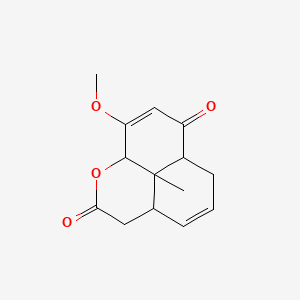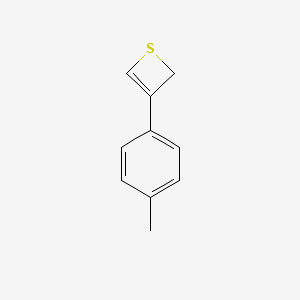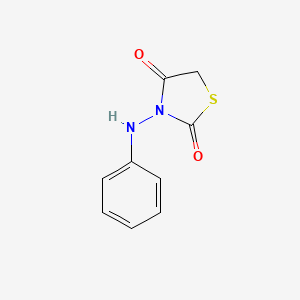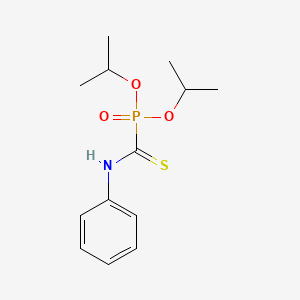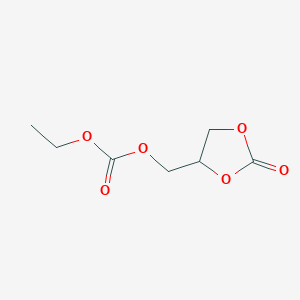
1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5-oxo-, (1alpha,4aalpha,8abeta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5-oxo-, (1alpha,4aalpha,8abeta)- is an organic compound that belongs to the class of naphthalenes. This compound is characterized by a naphthalene moiety with two fused benzene rings. It is a synthetic auxin plant hormone, which means it is used to regulate plant growth and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5-oxo-, (1alpha,4aalpha,8abeta)- can be synthesized through the condensation reaction of naphthalene and chloroacetic acid in the presence of a catalyst such as potassium chloride or aluminum powder .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the same condensation reaction. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5-oxo-, (1alpha,4aalpha,8abeta)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by hydroxyl radicals, forming hydroxyl adduct radicals as intermediates.
Reduction: Reduction reactions can also occur, although specific details on the conditions and products are less commonly documented.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals and sulfate radicals are common reagents used in oxidation reactions.
Substitution: Strong nucleophiles or electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield hydroxylated derivatives .
Scientific Research Applications
1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5-oxo-, (1alpha,4aalpha,8abeta)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5-oxo-, (1alpha,4aalpha,8abeta)- involves its role as a synthetic auxin plant hormone. It mimics the natural auxin indole-3-acetic acid, promoting cell elongation and division in plants. The compound interacts with specific auxin receptors, triggering a cascade of molecular events that regulate gene expression and cellular processes .
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring auxin with similar plant growth-regulating properties.
2-Naphthylacetic acid: Another synthetic auxin with comparable applications in agriculture.
Methyl naphthalene-1-acetate: A related compound with similar chemical structure and properties.
Uniqueness: 1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5-oxo-, (1alpha,4aalpha,8abeta)- is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its effectiveness as a plant growth regulator and its diverse applications in scientific research and industry set it apart from other similar compounds .
Properties
CAS No. |
104199-17-9 |
|---|---|
Molecular Formula |
C14H18O5 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-[(1R,4aR,8S,8aR)-8-hydroxy-7-methoxy-8a-methyl-5-oxo-1,4,4a,8-tetrahydronaphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C14H18O5/c1-14-8(6-12(16)17)4-3-5-9(14)10(15)7-11(19-2)13(14)18/h3-4,7-9,13,18H,5-6H2,1-2H3,(H,16,17)/t8-,9-,13+,14+/m0/s1 |
InChI Key |
BGJRBRTUFGIVQV-QYAIJTBZSA-N |
Isomeric SMILES |
C[C@]12[C@@H](CC=C[C@H]1CC(=O)O)C(=O)C=C([C@H]2O)OC |
Canonical SMILES |
CC12C(CC=CC1CC(=O)O)C(=O)C=C(C2O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Benzenesulfonyl)methyl]-1H-indole](/img/structure/B14332237.png)

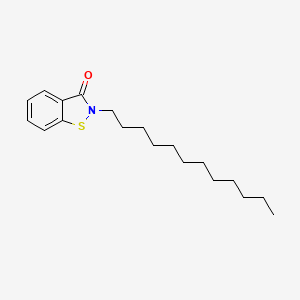
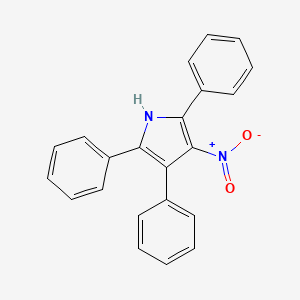
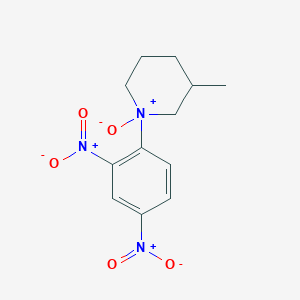
![3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro-](/img/structure/B14332272.png)
![2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane](/img/structure/B14332275.png)
